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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

Technical Support Center: Metatartaric Acid
Effectiveness in Wine

This technical support center provides troubleshooting guidance and frequently asked
questions regarding the loss of metatartaric acid effectiveness over time in bottled wine. The
information is intended for researchers, scientists, and professionals in the wine industry.

Frequently Asked Questions (FAQs)

Q1: What is metatartaric acid and what is its function in wine?

Al: Metatartaric acid is a polymer of L-tartaric acid, produced by heating tartaric acid.[1] In
winemaking, it acts as a protective colloid to inhibit the crystallization of potassium bitartrate
(KHT) and calcium tartrate (CaT), thus preventing the formation of tartrate sediments in bottled
wine.[2][3][4] It does not remove the tartrate salts but rather delays their crystal growth.[4][5]

Q2: Why does the effectiveness of metatartaric acid decrease over time?

A2: The stabilizing effect of metatartaric acid is not permanent because it undergoes
hydrolysis, breaking down back into tartaric acid.[6][7] This hydrolysis eliminates the inhibitory
effect and can even increase the wine's tartaric instability by raising the concentration of tartaric
acid.[6][7]

Q3: What are the main factors influencing the rate of metatartaric acid hydrolysis?
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A3: The primary factor is storage temperature.[2][7][8] Higher temperatures significantly
accelerate the rate of hydrolysis, leading to a more rapid loss of effectiveness.[7][8] Time is
also a critical factor; the protective effect diminishes as the wine is stored for longer periods.[2]
[7] Wine pH also influences the rate of hydrolysis.

Q4: How long can | expect metatartaric acid to be effective in my bottled wine?

A4: The duration of effectiveness is highly dependent on the storage temperature of the wine.
[2][7] At lower temperatures, the stability is prolonged. For instance, it can be effective for
several years at 0°C, but only for a few hours at 35-40°C.[7]

Q5: Are there any contraindications for the use of metatartaric acid?

A5: Yes. It is not suitable for wines intended for long aging periods due to its temporary
stabilizing effect.[2] It should be added to wine that is ready for bottling, after any fining or
filtration, as these processes can remove the large molecules of metatartaric acid and reduce
its efficacy.[8] The wine should also be protein-stable before the addition of metatartaric acid
to avoid haze formation.[8]

Q6: Can metatartaric acid be used in all types of wine?

A6: Metatartaric acid can be used in white, rosé, and red wines. However, its effectiveness for
preventing calcium tartrate precipitation is lower than for potassium bitartrate. For red and rosé
wines, care must be taken as interactions with phenolic compounds can potentially cause haze
or precipitation.[2]

Troubleshooting Guide

Issue: Tartrate crystals have formed in my bottled wine despite treatment with metatartaric
acid.
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Potential Cause

Troubleshooting Steps

High Storage Temperature

1. Review the temperature logs of the wine
storage facility. 2. Compare the storage
temperatures against the stability data for
metatartaric acid (see Table 1). 3. If high
temperatures are identified, consider relocating
the wine to a temperature-controlled

environment for future storage.

Extended Storage Time

1. Determine the bottling date of the wine. 2.
Cross-reference the storage duration with the
expected effectiveness period at the given
storage temperature (see Table 1). 3. For wines
intended for longer aging, consider alternative

stabilization methods like cold stabilization.[2]

Incorrect Dosage

1. Verify the dosage of metatartaric acid used
against the manufacturer's recommendations
and regulatory limits (e.g., maximum of 10 g/hL
in some regions).[8] 2. If under-dosed, the
inhibitory effect may have been insufficient from
the start.

Improper Addition Procedure

1. Confirm that the metatartaric acid was added
to the wine after all fining and filtration steps.[8]
2. Ensure the metatartaric acid was dissolved in
cold water immediately before use, as hot water
causes immediate hydrolysis. 3. Verify that the
wine was thoroughly mixed after the addition to

ensure even distribution.

Initial Wine Composition

1. Analyze the wine for high levels of potassium
and tartaric acid, which would indicate a high
initial instability. 2. Check if the wine was
protein-stable before the addition of metatartaric
acid.[8]
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Data Presentation

Table 1: Estimated Effectiveness of Metatartaric Acid at Different Storage Temperatures.

Storage Temperature Estimated Duration of Effectiveness
0°C Several years[7]

10-12°C Over two years[7]

12-16°C Up to 18 months[8]

15-18°C Up to 12 months[8]

10°C in winter to 18°C in summer One year to eighteen months[7]
20°C Three months[7]

23°C Three months (for a 2% solution)[6]
25°C One month[7]

30°C One weekK][7]

35-40°C A few hours[7]

Experimental Protocols

Protocol 1: Determination of Metatartaric Acid Presence (Qualitative)

This method is based on the formation of an insoluble precipitate with cadmium acetate in an
acidic medium.[9][10]

o Sample Preparation: Use wine suspected of containing metatartaric acid. Prepare a control
sample by heating the same wine in a microwave at maximum power for 2.5 minutes or in a
100°C water bath for 5 minutes to hydrolyze any metatartaric acid present.[10]

» Precipitation:

o To 10 mL of the test wine in a centrifuge tube, add 1 mL of a 5% cadmium acetate
solution.
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o Shake the tube and let it stand for 2 hours at room temperature.

e Observation:
o Centrifuge the tube.

o Alamellate precipitate at the bottom of the tube indicates the presence of metatartaric
acid.[10] The control sample should not form this precipitate.

Protocol 2: Quantification of Total Tartaric Acid after Hydrolysis

This protocol determines the total tartaric acid content after hydrolyzing any metatartaric acid
present, which can then be compared to the initial tartaric acid level.[9][11]

o Hydrolysis:

o Place 10 mL of wine and 0.4 mL of glacial acetic acid into a 50 mL conical flask fitted with
a reflux condenser.

o Boil the solution for 30 minutes.[11]
o Allow the solution to cool.
» Precipitation:
o Transfer the cooled solution to a 600 mL beaker, rinsing the flask with water.

o Follow a standard procedure for tartaric acid precipitation, for example, as calcium
()tartrate.[11]

e Quantification:

o The precipitated tartaric acid can be determined gravimetrically or volumetrically.[11] The
difference between this value and the tartaric acid content of the non-hydrolyzed wine
gives an indication of the initial metatartaric acid concentration.

Mandatory Visualizations
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Chemical degradation pathway of metatartaric acid in wine.
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Troubleshooting workflow for tartrate precipitation.
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Experimental workflow for qualitative MTA detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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